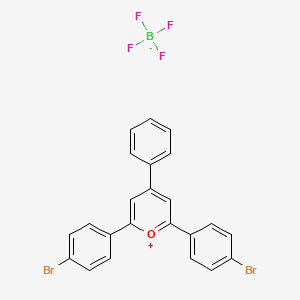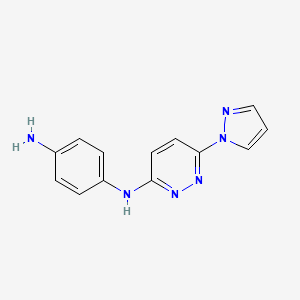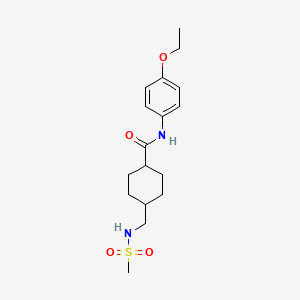
N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of a class of enzymes known as histone deacetylases (HDACs). These enzymes play a crucial role in regulating gene expression, and their inhibition has been linked to a variety of therapeutic applications, including cancer treatment and neurodegenerative diseases.
作用機序
N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide exerts its effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. This leads to a more compact and condensed chromatin structure, which can result in the repression of gene expression. By inhibiting HDACs, this compound can lead to the upregulation of genes that are involved in cell cycle arrest and apoptosis in cancer cells, as well as genes that are involved in neuroprotection.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide in lab experiments is its selectivity for HDACs. Unlike other HDAC inhibitors, this compound does not inhibit other classes of enzymes, which can lead to off-target effects. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on other cellular processes, such as autophagy and DNA damage repair. Additionally, the potential use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active investigation.
合成法
The synthesis of N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide involves a multi-step process that begins with the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to yield 4-ethoxyphenylacetyl chloride. This intermediate is then reacted with cyclohexanone in the presence of sodium hydroxide to yield the corresponding cyclohexanone derivative. The final step involves the reaction of the cyclohexanone derivative with methylsulfonamidomethyl chloride in the presence of triethylamine to yield this compound.
科学的研究の応用
N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity, both in vitro and in vivo, by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-23-16-10-8-15(9-11-16)19-17(20)14-6-4-13(5-7-14)12-18-24(2,21)22/h8-11,13-14,18H,3-7,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXSLFNTDBIOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCC(CC2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


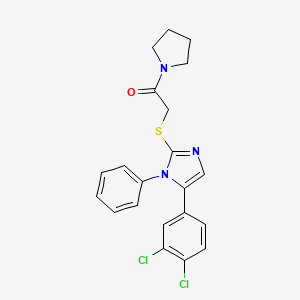



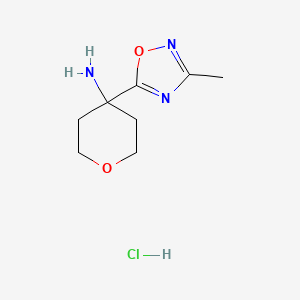
![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione](/img/structure/B2972657.png)
![3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid](/img/structure/B2972659.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)
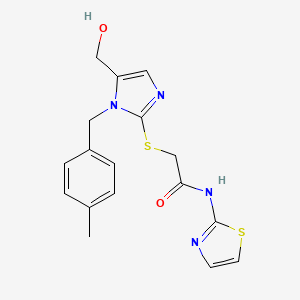
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)
![2-Chloro-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2972666.png)
